molecular formula C16H14N4O2S B2483955 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034565-34-7

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2483955
CAS No.: 2034565-34-7
M. Wt: 326.37
InChI Key: BDKZASSZEQXGEA-UHFFFAOYSA-N
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Description

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazinone core, which is known for its biological activity, and a thiophene-pyridine moiety, which can enhance its chemical properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is a nuclear receptor that binds thyroid hormone and plays a crucial role in regulating metabolic processes in the body.

Mode of Action

The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β, activating it and initiating a series of biochemical reactions.

Pharmacokinetics

The compound’s solid forms, co-crystals, salts, and amorphous solid dispersions have been studied , suggesting that different formulations may have different pharmacokinetic properties.

Result of Action

The activation of the Thyroid Hormone Receptor β by the compound can lead to various molecular and cellular effects. For instance, it has been associated with the treatment of dyslipidemia , a condition characterized by abnormal amounts of lipids in the blood .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a pyridazinone derivative with a thiophene-pyridine compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification of the final product may be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazinone or thiophene-pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide apart from similar compounds is its unique combination of a pyridazinone core with a thiophene-pyridine moiety. This structural feature can enhance its chemical stability, biological activity, and potential for diverse applications.

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14(10-20-15(22)4-2-7-19-20)18-9-12-3-1-6-17-16(12)13-5-8-23-11-13/h1-8,11H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKZASSZEQXGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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